1-(2-Bromo-6-methoxyphenyl)ethan-1-amine
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Overview
Description
1-(2-Bromo-6-methoxyphenyl)ethan-1-amine is an organic compound characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, along with an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-6-methoxyphenyl)ethan-1-amine typically involves the bromination of 2-methoxyphenylacetic acid followed by amination. One common method includes:
Bromination: 2-Methoxyphenylacetic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the ortho position relative to the methoxy group.
Amination: The resulting 2-bromo-6-methoxyphenylacetic acid is then converted to the corresponding amine via reductive amination using reagents like sodium cyanoborohydride and ammonium acetate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-6-methoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the bromine atom or to convert the amine group to an alkyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide or ammonia in a polar solvent like ethanol.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: 1-(2-Hydroxy-6-methoxyphenyl)ethan-1-amine.
Oxidation: 1-(2-Bromo-6-methoxyphenyl)ethan-1-imine.
Reduction: 1-(2-Methoxyphenyl)ethan-1-amine.
Scientific Research Applications
1-(2-Bromo-6-methoxyphenyl)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is utilized in studies investigating the effects of brominated phenylamines on biological systems.
Industrial Applications: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Bromo-6-methoxyphenyl)ethan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The bromine atom and methoxy group can influence the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine: Similar structure but with a fluorine atom instead of bromine.
1-(2-Chloro-6-methoxyphenyl)ethan-1-amine: Contains a chlorine atom instead of bromine.
1-(2-Iodo-6-methoxyphenyl)ethan-1-amine: Features an iodine atom in place of bromine.
Uniqueness
1-(2-Bromo-6-methoxyphenyl)ethan-1-amine is unique due to the specific electronic and steric effects imparted by the bromine atom. These effects can influence the compound’s reactivity and interactions with biological targets, making it distinct from its fluorinated, chlorinated, and iodinated analogs.
Properties
Molecular Formula |
C9H12BrNO |
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Molecular Weight |
230.10 g/mol |
IUPAC Name |
1-(2-bromo-6-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C9H12BrNO/c1-6(11)9-7(10)4-3-5-8(9)12-2/h3-6H,11H2,1-2H3 |
InChI Key |
MKKDUCRZIHCFQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC=C1Br)OC)N |
Origin of Product |
United States |
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